REACTION_CXSMILES
|
[CH2:1]([CH2:7][CH2:8]N)[CH2:2][CH2:3][C:4]([OH:6])=[O:5].C([N:12](CC)CC)C.[F:17][C:18]([F:25])([F:24])[C:19](OCC)=[O:20].Cl>CO>[F:17][C:18]([F:25])([F:24])[C:19]([NH:12][CH:3]([CH2:2][CH2:1][CH2:7][CH3:8])[C:4]([OH:6])=[O:5])=[O:20]
|
Name
|
|
Quantity
|
2.59 g
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)O)CCN
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OCC)(F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
agitated for a day and night at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted once with methylene chloride
|
Type
|
WASH
|
Details
|
The methylene chloride layer was washed once with water and once with a saturated aqueous sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated with anhydrous sodium sulfate
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)NC(C(=O)O)CCCC)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.78 g | |
YIELD: CALCULATEDPERCENTYIELD | 41.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |